molecular formula C10H10O2 B3051753 2,3,4,5-Tetrahydro-1-benzoxepin-3-one CAS No. 35783-10-9

2,3,4,5-Tetrahydro-1-benzoxepin-3-one

Cat. No.: B3051753
CAS No.: 35783-10-9
M. Wt: 162.18 g/mol
InChI Key: KKXKJOBVUSXAFR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzoxepin-3-one (CAS: 35783-10-9) is a bicyclic organic compound featuring a seven-membered oxepane ring fused to a benzene ring, with a ketone group at the 3-position. Its molecular formula is C₁₀H₁₀O₂, and it has a molecular weight of 162.19 g/mol . Structurally, it combines aromaticity with a strained oxygen-containing heterocycle, making it a versatile building block in organic synthesis, particularly for drug discovery and materials science applications .

This compound is commercially available through suppliers like CymitQuimica, with pricing ranging from €3230.22 for 2500 mg quantities, reflecting its high purity and specialized use in research . Its InChIKey (KKXKJOBVUSXAFR-UHFFFAOYSA-N) and SMILES notation (O=C1CCC2=CC=CC=C2OC1) provide precise structural identification .

Properties

IUPAC Name

4,5-dihydro-1-benzoxepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXKJOBVUSXAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296986
Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35783-10-9
Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35783-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDRO-1-BENZOXEPIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3C7V45X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1-benzoxepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxepin derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2,3,4,5-Tetrahydro-1-benzoxepin-3-one serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic properties:

  • Gastric Motility Modulators : Research has indicated that derivatives of this compound can influence gastric motility. Specifically, compounds derived from 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione have shown promise in enhancing gastric motility in animal models .
  • Antidepressant Activity : Some studies have suggested that benzoxepine derivatives may exhibit antidepressant-like effects. The structural similarities with known antidepressants make them candidates for further investigation .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its unique structure:

  • Synthesis of Benzoxazepine Derivatives : It can be converted into various benzoxazepine derivatives through N-substitution reactions. This transformation is significant for creating compounds with diverse biological activities .
  • Functionalization : The presence of multiple functional groups allows for further modifications. For example, the introduction of alkyl or halogen substituents can lead to the development of new compounds with tailored properties for specific applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its derivatives:

StudyFocusFindings
European Patent Application No. 80 10 44 66Gastric MotilityIdentified derivatives that enhance gastric motility .
RSC Advances (1972)Synthesis TechniquesReported methods for synthesizing related benzoxepine compounds and their biological implications .
Canadian Journal of Chemistry (1987)Conformational AnalysisProvided insights into the conformational behavior of substituted benzoxepines through NMR studies .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,3,4,5-Tetrahydro-1-benzoxepin-3-one with benzannulated heterocycles of similar ring sizes and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Functional Groups Applications References
This compound C₁₀H₁₀O₂ 162.19 Benzoxepin (7-membered) Ketone, ether Organic synthesis, drug intermediates
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 460.96 Benzazepin (7-membered) Carboxylic acid, ester ACE inhibitor (antihypertensive drug)
2,3,4,5-Tetrahydro-1H-2-benzazepine C₁₀H₁₃N 147.22 Benzazepine (7-membered) Amine Pharmaceutical intermediates
4,5-Dihydro-1-benzoxepin-3(2H)-one C₁₀H₁₀O₂ 162.19 Benzoxepin (7-membered) Ketone, ether Metabolite identification
Key Observations:

Ring Heteroatoms: The benzoxepinone contains an oxygen atom in its heterocyclic ring, whereas benzazepines (e.g., Benazepril) incorporate nitrogen. This difference significantly alters electronic properties and reactivity. The oxygen atom in benzoxepinone increases ring polarity, enhancing solubility in polar solvents compared to nitrogen-containing analogs .

Functional Groups: The ketone group in benzoxepinone makes it more electrophilic, enabling nucleophilic additions or condensations in synthesis. In contrast, Benazepril’s carboxylic acid and ester groups are critical for its pharmacological activity as an ACE inhibitor .

Applications: Benzoxepinone is primarily a synthetic intermediate, while benzazepine derivatives like Benazepril are clinically approved drugs. The absence of nitrogen in benzoxepinone limits its direct biological targeting but expands its utility in materials science .

Research Findings and Industrial Relevance

  • Drug Discovery: Benzoxepinone’s scaffold has been explored for kinase inhibition and antimicrobial activity, though it lacks the clinical traction of benzazepines like Benazepril .

Biological Activity

2,3,4,5-Tetrahydro-1-benzoxepin-3-one is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound is primarily recognized for its biological activities, including antimicrobial and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.19 g/mol
  • Structure : Characterized by a benzene ring fused to an oxepin ring, forming a seven-membered ring structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth in vitro.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • CNS Activity : Related compounds have demonstrated activity on the central nervous system (CNS), suggesting potential applications in neuropharmacology .

Biological Activity Data Table

Biological ActivityTest Organisms/CellsObserved EffectReference
AntimicrobialVarious bacteriaInhibition of growth
Anti-inflammatoryRAW264.7 macrophagesReduced TNF-alpha secretion
CNS ActivityMiceBehavioral changes observed

1. Antimicrobial Studies

Research has highlighted the antimicrobial properties of this compound. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at specific concentrations. This suggests potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Mechanisms

In vitro studies using RAW264.7 macrophages revealed that this compound significantly reduced the secretion of TNF-alpha when stimulated with lipopolysaccharides (LPS). This finding indicates its potential as an anti-inflammatory agent in treating conditions characterized by excessive inflammation .

3. Central Nervous System Activity

Pharmacological evaluations in mice showed that derivatives of this compound exhibited notable effects on behavior and CNS activity. These findings suggest that the compound may possess neuroactive properties that warrant further investigation for therapeutic applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Reactant of Route 2
2,3,4,5-Tetrahydro-1-benzoxepin-3-one

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